

Cross-validation of Triclocarban analytical methods across different laboratories

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Compound of Interest

Compound Name: Triclocarban

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A Comparative Guide to the Cross-Validation of Triclocarban Analytical Methods

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of **Triclocarban** (TCC), a widely used antimicrobial agent. The focus is on providing a framework for cross-validation of these methods across different laboratories to ensure data consistency, reliability, and accuracy. This document summarizes key performance data from various studies and outlines detailed experimental protocols.

Data Summary

The following table summarizes the performance of various analytical methods for **Triclocarban** determination as reported in the literature. This data serves as a benchmark for laboratories looking to validate or cross-validate their own methods.

Analytical Method	Matrix	Linearity (Concentration Range)	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Recovery (%)	Citation
SWV Adsorptive Stripping	Personal Care Products, Drinking Water	$(1.8-21) \times 10^{-9} \text{ mol L}^{-1}$	$3.2 \times 10^{-10} \text{ mol L}^{-1}$	-	-	[1]
UHPLC-MS/MS	Agricultural Soil	-	0.03 to 0.40 ng g ⁻¹	0.1 to 1.0 ng g ⁻¹	83 - 107	[1]
SPE-UPLC-UV	Wastewater	0.2 ng g ⁻¹ to 200 ng g ⁻¹	0.05 ng g ⁻¹	-	91.8 - 106.1	[1]
SPME-HPLC-MS/MS	Deionized Water	-	0.32-3.44 ng/L	-	97 - 107	[2]
SPME-HPLC-MS/MS	River Water	-	0.38-4.67 ng/L	-	99 - 110	[2]
HPLC-UV	Cosmetic Products	0-110 µg mL ⁻¹	-	-	-	[3]
LC/ESI/MS	Aquatic Environments	-	3 to 50 ng/L	-	-	[4]
Isotope Dilution LC-ESI-MS/MS	River Water	-	0.9 ng/L	-	-	[5]
UHPLC/ESI-MS/MS	Urine and Serum	0.01-150 ng/mL	0.001-0.3 ng/mL	-	82.0 - 120.7 (Urine),	[6]

76.7 -
113.9
(Serum)

Experimental Protocols

Detailed methodologies are crucial for the replication and cross-validation of analytical results. Below are summaries of protocols from selected studies.

1. Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for Soil Samples[1]

- **Sample Preparation:** Ultrasound-assisted extraction is employed. Internal standards (e.g., ethylparaben, deuterated benzophenone) are used for quantification.
- **Instrumentation:** UHPLC system coupled with a tandem mass spectrometer.
- **Chromatographic Conditions:** Specific column, mobile phase composition, and gradient elution program as detailed in the original study.
- **Mass Spectrometry Conditions:** Ionization mode (e.g., ESI negative), specific ion transitions for TCC and internal standards.
- **Validation:** The method was validated using matrix-matched calibration and recovery assays with spiked samples.

2. Solid-Phase Microextraction-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (SPME-HPLC-MS/MS) for Water Samples[2]

- **Extraction:** Solid-phase microextraction (SPME) is used to concentrate analytes from aqueous samples. Key parameters optimized include salt addition, sample pH, extraction time, desorption time, and sample volume.
- **Instrumentation:** HPLC system coupled to a tandem mass spectrometer (MS/MS).
- **Chromatographic and MS Conditions:** As specified in the referenced method.

- Application: This method is noted for its sensitivity in analyzing sub-part-per-trillion levels of TCC in various water sources.

3. High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Cosmetic Products[3][7]

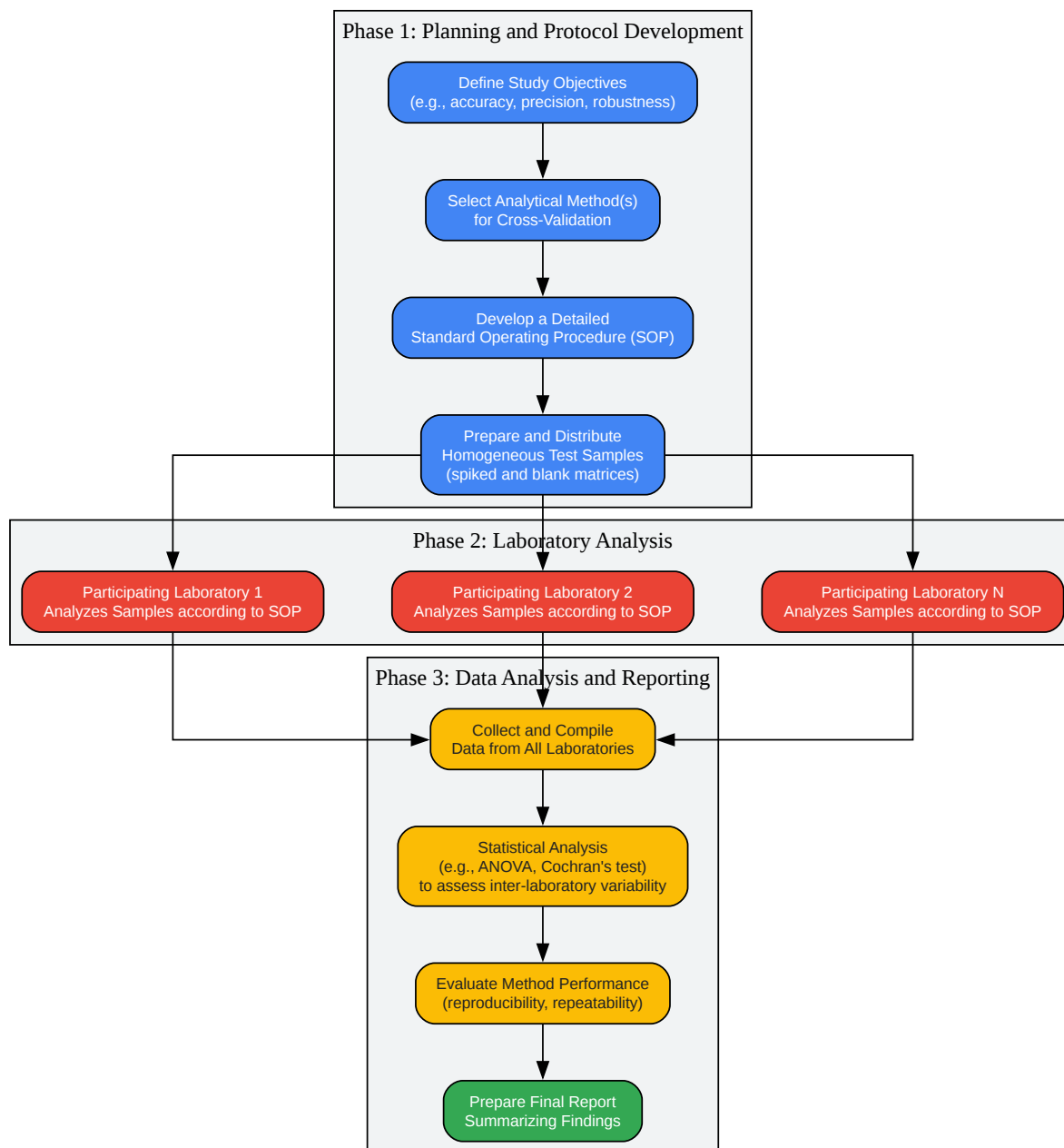
- Instrumentation: A standard HPLC system with a UV detector.
- Chromatographic Column: An Agilent SB-C8 analytical column (250 × 4.6 mm, 5μm) is utilized.[3][7]
- Mobile Phase: An isocratic elution with a mixture of methanol and 0.01 mol L⁻¹ phosphate buffer (pH 3.0) (72:28, V/V).[3][7]
- Flow Rate: 1.0 mL min⁻¹. [3][7]
- Detection: UV detection at 280 nm.[3][7]
- Linearity: The method demonstrated good linear regression in the test range of 0-110 μg mL⁻¹ with correlation coefficients of 0.999.[3][7]

4. Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC/ESI/MS) for Aquatic Samples[4]

- Sample Preparation: TCC is concentrated from aqueous samples using solid-phase extraction.
- Instrumentation: LC system coupled with an ESI-MS.
- Chromatographic Separation: A C18 column is used with either isocratic or gradient elution.
- Mass Spectrometry Detection: Detection is performed in negative ESI mode by monitoring the (M-H)⁻ base peak (m/z 313) and its chlorine isotopes.[4]
- Quantification: Stable isotopes of TCC are used as internal standards for accurate quantification.

Workflow for Inter-Laboratory Cross-Validation

The following diagram illustrates a generalized workflow for conducting an inter-laboratory cross-validation study for **Triclocarban** analytical methods. This process ensures that a method is robust and provides comparable results across different laboratory settings.



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Caption: Inter-laboratory cross-validation workflow for **Triclocarban** analytical methods.

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